2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene is an organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is used to couple ethynylthiophene with a dibromo-thiophene derivative. The reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, converting the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes due to its sensitivity to environmental changes.
Mechanism of Action
The compound exerts its effects primarily through its extended conjugation and aromaticity, which facilitate efficient charge transport and electronic interactions. The molecular targets and pathways involved include:
Charge Transport: The extended π-conjugation allows for efficient charge transport, making it suitable for use in electronic devices.
Electronic Interactions: The aromatic thiophene rings interact with other molecules, enhancing the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener.
Thiophene-2-boronic acid pinacol ester: Used in Suzuki coupling reactions for the synthesis of biaryl compounds.
1,1′-[4,8-Bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b4,5-b′]dithiophene: Employed in the development of organic semiconductors.
Properties
CAS No. |
735316-13-9 |
---|---|
Molecular Formula |
C24H12S5 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H12S5/c1-3-17(25-15-1)5-7-19-9-11-21(27-19)23-13-14-24(29-23)22-12-10-20(28-22)8-6-18-4-2-16-26-18/h1-4,9-16H |
InChI Key |
NSZRXVSIGIOQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CC2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C#CC5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.